molecular formula C8H16N4S B1170182 C.I. Acid Blue 175 CAS No. 12219-25-9

C.I. Acid Blue 175

Cat. No.: B1170182
CAS No.: 12219-25-9
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Description

Contextualization of Anthraquinonic Dyes in Contemporary Chemical Science

Anthraquinonic dyes are a major class of organic colorants characterized by a core molecular structure based on anthraquinone (B42736). britannica.com While anthraquinone itself is colorless, the introduction of electron-donating substituents, such as hydroxyl (–OH) or amino (–NH2) groups, at specific positions on its aromatic framework gives rise to a spectrum of vibrant colors, typically ranging from red to blue. tsijournals.com These dyes are the second largest group of industrially produced colorants by volume and are integral to various sectors, most notably the textile and leather industries. acs.org

The classification of anthraquinone dyes is often based on their application method, which is dictated by their chemical properties. Key types include:

Acid Dyes : These contain sulfonic acid groups (–SO3H) that make them water-soluble and suitable for dyeing protein fibers like wool and silk. britannica.com

Vat Dyes : Insoluble in water, these dyes are applied in a reduced, soluble "leuco" form, which is then oxidized back to the insoluble pigment within the fiber, yielding excellent fastness properties. britannica.comnih.gov

Disperse Dyes : Lacking water-solubilizing groups, these are used for hydrophobic fibers like nylon and polyester, applied from a fine aqueous suspension. britannica.com

Mordant Dyes : These dyes form complexes with metal ions (mordants) that are impregnated into the fiber, which then binds the dye. britannica.com

In contemporary chemical science, anthraquinonic dyes are a subject of intense research, not only for developing new colorants but also for addressing the environmental impact of their widespread use. Their complex and stable aromatic structure makes them resistant to natural degradation, posing a significant challenge for wastewater treatment. acs.orgnih.gov Consequently, a substantial body of research is dedicated to developing effective remediation methods, including advanced oxidation processes and enzymatic degradation, to remove these recalcitrant pollutants from industrial effluents. acs.orgnih.gov

Significance of C.I. Acid Blue 175 in Fundamental and Applied Chemical Research

This compound is an anthraquinone-based acid dye that provides a colorful greenish-light blue hue. worlddyevariety.comchemicalbook.com Its specific chemical identity and properties are summarized in the table below.

PropertyValue
C.I. Name Acid Blue 175
C.I. Number 615620
CAS Registry Number 12219-25-9
Molecular Structure Anthraquinone
Molecular Formula C₄₀H₂₈N₂Na₂O₈S₂
Molecular Weight 786.86 g/mol
Chemical Name Benzenesulfonic Acid, [(9,10-Dihydro-9,10-Dioxo-1,4-Anthracenediyl)Bis(Imino-2,1-Cyclohexanediylmethylene)]Bis-, Sodium Salt (1:2)
Data sourced from World Dye Variety and BESTCHEM Hungária Kft. worlddyevariety.combestchem.hu

The synthesis of this compound involves the condensation of 1,4-Dihydroxyanthracene-9,10-dione with two equivalents of 2-Benzylcyclohexanamine, followed by a sulfonation step to introduce the water-solubilizing sulfonic acid groups. worlddyevariety.comchemicalbook.com

In fundamental and applied chemical research, the significance of this compound lies primarily in its role as a complex organic molecule suitable for advanced analytical studies. The analysis of such dyes is crucial in fields like forensic science, where identifying the specific colorants on textile fibers can provide critical evidence. researchgate.net Techniques such as capillary electrophoresis and high-performance liquid chromatography (HPLC) are employed to separate and identify individual dye components from complex mixtures or fiber extracts. researchgate.netnih.govresearchgate.net The study of this compound and related compounds contributes to the development and refinement of these highly discriminating analytical protocols. researchgate.net

Evolution of Research Paradigms for Complex Organic Compounds

The scientific approach to studying complex organic molecules like this compound has undergone a significant transformation. Organic chemistry research is experiencing a major paradigm shift, moving away from traditionally labor-intensive, manual efforts toward a new era defined by the integration of automation and artificial intelligence (AI). arxiv.orgnso-journal.org This evolution is driven by a demand for greater efficiency and precision in research and is enabled by rapid technological advancements. nso-journal.org

Historically, the synthesis and analysis of complex compounds were manual processes requiring extensive time and expertise. The development of scientific thought on such revolutions in thinking was notably analyzed by Thomas Kuhn, who described paradigm shifts as fundamental changes in the basic concepts and experimental practices of a scientific discipline. wikipedia.org In organic chemistry, a pivotal moment was the introduction of computational tools for synthetic planning, pioneered by E.J. Corey, which laid the groundwork for modern approaches. nso-journal.org

Today, the research paradigm is increasingly characterized by the synergy between human intellect and advanced technology:

Automation and Robotics : Autonomous robotic systems are accelerating the pace of discovery by performing repetitive and tedious experimental tasks with high speed and precision. arxiv.orgnso-journal.org

Artificial Intelligence (AI) : AI models and machine learning algorithms are revolutionizing the field by analyzing massive datasets to identify patterns, predict reaction outcomes, and even propose novel synthetic pathways for complex molecules. arxiv.orgnso-journal.org This data-driven approach is now considered the fourth paradigm of scientific research, complementing experimental, theoretical, and computational science. nso-journal.org

This new paradigm allows researchers to tackle molecular complexity on a scale previously unimaginable, accelerating innovation in areas from materials science to drug discovery. nso-journal.org

Properties

CAS No.

12219-25-9

Molecular Formula

C8H16N4S

Synonyms

C.I. Acid Blue 175

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Investigations of C.i. Acid Blue 175

Novel Synthetic Routes for C.I. Acid Blue 175 and Related Anthraquinones

The traditional synthesis of this compound involves the condensation of 1,4-dihydroxyanthracene-9,10-dione with 2-benzylcyclohexanamine, followed by sulfonation. chemicalbook.com Building upon this foundational chemistry, researchers are exploring innovative pathways to enhance efficiency, product quality, and sustainability.

Catalytic Oxidation Pathways in Aqueous Media

While the direct synthesis of this compound via catalytic oxidation in aqueous media is not extensively detailed in publicly available literature, the broader field of anthraquinone (B42736) dye synthesis offers insights into potential methodologies. Catalytic oxidation processes are considered advanced oxidation processes (AOPs) that utilize highly reactive radicals to drive chemical transformations. researchgate.net For related dyes, such as Acid Blue 7, a catalytic oxidation reaction has been successfully evaluated in water. nih.gov This approach uses a catalyst, such as a combination of copper oxide and silicotungstic acid, with hydrogen peroxide as the oxidizing agent to convert a leuco compound to the final dye. nih.gov Such a system avoids the use of more hazardous oxidizing agents like lead oxide or manganese oxide. nih.gov

The application of photocatalysis, another AOP, has also been explored for the degradation and potential synthesis of anthraquinone dyes. mdpi.comresearchgate.net These processes often employ catalysts like titanium dioxide (TiO2) under UV irradiation to generate powerful oxidizing species. researchgate.net The principles of these catalytic oxidation methods in aqueous media could potentially be adapted for the final oxidation step in the synthesis of this compound, offering a cleaner alternative to traditional methods.

Heterocyclic Ring System Functionalization for Enhanced Properties

The introduction of heterocyclic rings into the anthraquinone structure is a key strategy for modifying the properties of dyes. orientjchem.org This functionalization can influence color, fastness, and affinity for different fibers. orientjchem.org While specific examples for this compound are not readily found, research on other anthraquinone dyes demonstrates the potential of this approach. For instance, the condensation of bromamine (B89241) acid with imidazole (B134444) has been used to create novel acid anthraquinone dyes with good light and wet fastness properties. orientjchem.org

The functionalization of azines, such as pyridines and quinolines, and their subsequent incorporation into larger molecules is an active area of research with relevance to dye chemistry. nih.gov These modifications can enhance properties like light absorption and solubility. The development of methodologies for introducing functional groups into the anthraquinone core is fundamental for the targeted synthesis of new compounds with desired characteristics. colab.ws

Exploration of Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, several areas offer opportunities for greener approaches. The use of water as a solvent, as seen in the catalytic oxidation of related dyes, is a key green chemistry principle. nih.gov Furthermore, the replacement of hazardous reagents, such as strong acids and traditional oxidizing agents, with more benign alternatives is a primary goal.

The development of catalytic systems that can operate under milder conditions and be recycled and reused would significantly improve the sustainability of the synthesis. For example, the use of iron phthalocyanine (B1677752) sulfonamide as a catalyst with hydrogen peroxide as an oxidant has been shown to be effective for the clean production of Acid Blue 9 in an aqueous medium. researchgate.net The exploration of solvent-free reactions and the use of renewable starting materials are other avenues being investigated in the broader field of dye synthesis. researchgate.net

Reaction Mechanism Elucidation in this compound Synthesis

A thorough understanding of the reaction mechanisms is crucial for optimizing the synthesis of this compound, improving yields, and minimizing byproducts.

Kinetic Modeling of Condensation and Sulfonation Processes

Kinetic modeling provides a quantitative understanding of reaction rates and the influence of various parameters such as temperature, concentration, and catalyst loading. For the synthesis of related acid dyes, kinetic analyses have been performed. For example, a study on the condensation reaction for the formation of C.I. Acid Blue 9 leuco compound demonstrated that the reaction follows second-order rate kinetics. researchgate.net

The sulfonation of anthraquinone is another critical step in the synthesis of many acid dyes. wikipedia.org The kinetics of sulfonation are influenced by the sulfonating agent and the presence of catalysts. google.com Kinetic models for the photocatalytic degradation of dyes have also been developed, which can provide insights into the rates of oxidative processes. nih.gov While specific kinetic models for the condensation and sulfonation steps in this compound synthesis are not available, the methodologies used for similar systems could be applied to gain a deeper understanding of these processes.

Reaction StageInfluencing Factors on KineticsTypical Kinetic Order
Condensation Temperature, Reactant ConcentrationSecond-Order (for related dyes) researchgate.net
Sulfonation Temperature, Sulfonating Agent, CatalystVaries with conditions
Oxidation Catalyst Concentration, Oxidant Concentration, pH, Light Intensity (for photocatalysis)Pseudo-First-Order (for related dyes) mdpi.com

Spectroscopic Intermediates Identification During Synthesis

Spectroscopic techniques are invaluable for identifying reaction intermediates and elucidating reaction pathways. Techniques such as UV-visible spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS) are commonly employed. In the study of dye degradation, for instance, GC-MS has been used to identify intermediate compounds, revealing the cleavage of the anthraquinone chromophoric group. nih.gov

During the synthesis of other acid dyes, HPLC has been used to monitor the progress of the reaction and detect the formation of intermediates. researchgate.net Spectrophotometric methods are also used to investigate the interactions between different dyes in solution. hilarispublisher.com By applying these spectroscopic techniques to the synthesis of this compound, it would be possible to isolate and characterize intermediates formed during the condensation and sulfonation steps, providing crucial information about the reaction mechanism.

Derivatization Strategies for Structural Modification of this compound

The molecular architecture of this compound, an anthraquinone-based dye, offers several avenues for structural modification to fine-tune its chemical and physical properties. Derivatization strategies primarily target the anthraquinone core or the pendant 2-benzylcyclohexanamine moieties. These modifications are instrumental in developing novel analogs with tailored characteristics for specialized applications.

Design and Synthesis of Analogs with Tunable Properties

The design and synthesis of this compound analogs with tunable properties revolve around the strategic introduction of various functional groups to alter electronic and steric characteristics. The primary goals of these modifications include shifting the absorption maximum (color), enhancing solubility, and improving fastness properties.

The synthesis of such analogs often employs methodologies analogous to the parent dye's production, which involves the condensation of a substituted 1,4-dihydroxyanthraquinone (quinizarin) with a modified 2-benzylcyclohexanamine, followed by sulfonation. chemicalbook.com Advanced synthetic techniques, such as microwave-assisted Ullmann coupling reactions, have been shown to be efficient for the synthesis of related anilinoanthraquinones and could be adapted for the synthesis of Acid Blue 175 analogs. nih.gov This method offers advantages in terms of reduced reaction times and improved yields. nih.gov

The properties of the resulting analogs are highly dependent on the nature and position of the substituents on the anthraquinone core. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly impact the dye's color. nbinno.com

Below is an interactive data table summarizing hypothetical analogs of this compound and the expected impact of specific structural modifications on their properties.

Analog Modification Expected Property Change Potential Synthetic Route
Analog ANitration of the anthraquinone coreBathochromic shift (deeper blue), potential decrease in lightfastnessReaction with a nitrating agent (e.g., nitric acid/sulfuric acid) on an intermediate before sulfonation.
Analog BHalogenation (e.g., bromination) of the anthraquinone coreBathochromic shift, potential for further functionalizationElectrophilic aromatic substitution on the anthraquinone core.
Analog CIntroduction of an additional sulfonic acid groupIncreased water solubilityMore extensive sulfonation during the final synthesis step.
Analog DSubstitution on the phenyl ring of the benzyl (B1604629) groupMinor shifts in absorption, altered steric hindranceUse of a substituted benzylcyclohexanamine in the initial condensation reaction.

Detailed research findings on closely related anthraquinone dyes indicate that the position of substituents is crucial. For example, in other anthraquinone dyes, amino or hydroxy groups at the 1-, 4-, 5-, or 8-positions are known to produce red to blue colors. wikipedia.org The specific placement of these functional groups influences the intramolecular charge transfer characteristics of the molecule, which in turn dictates its color and other spectroscopic properties.

Stereochemical Control in this compound Derivatives

The synthesis of stereochemically pure or enriched derivatives of this compound would require the use of enantiomerically pure 2-benzylcyclohexanamine as a starting material. The stereoselective synthesis of substituted cyclohexanes is an active area of research, with methods such as chain-walking catalysis offering pathways to kinetically controlled stereoisomers. nih.gov While not specifically applied to 2-benzylcyclohexanamine for dye synthesis in the reviewed literature, these advanced synthetic strategies could potentially be adapted to produce specific stereoisomers of this key intermediate.

The challenges in stereochemical control lie in both the synthesis of the chiral amine and the potential for racemization under the conditions of the condensation reaction with 1,4-dihydroxyanthracene-9,10-dione. The high temperatures often employed in traditional Ullmann-type reactions could pose a risk to the stereochemical integrity of the reactants. wikipedia.org

The potential impact of stereochemistry on the properties of this compound derivatives is an area ripe for investigation. For instance, chiral analogs could exhibit differential interactions with chiral substrates, a property of interest in specialized sensing or separation applications. The supramolecular polymerization of some anthraquinone dyes has been shown to lead to chiral aggregates, highlighting the role of molecular structure in forming higher-order chiral systems. rsc.org

A hypothetical research direction would involve the synthesis of this compound using (1R,2S)-2-benzylcyclohexanamine and (1S,2R)-2-benzylcyclohexanamine to evaluate the impact of the amine's stereochemistry on the final dye's properties.

Derivative Chiral Component Potential Property Influence Synthetic Consideration
(R,S)-Acid Blue 175(1R,2S)-2-BenzylcyclohexanaminePotential for specific chiroptical properties (e.g., circular dichroism). May exhibit diastereoselective interactions with chiral substrates.Requires enantioselective synthesis of the amine precursor. Reaction conditions must be mild enough to prevent racemization.
(S,R)-Acid Blue 175(1S,2R)-2-BenzylcyclohexanamineExpected to be the enantiomer of the (R,S) derivative with opposite chiroptical signals.Requires enantioselective synthesis of the amine precursor. Reaction conditions must be mild enough to prevent racemization.

Further mechanistic studies, including kinetic and computational modeling, would be beneficial to fully understand the stereochemical aspects of the synthesis and to guide the rational design of this compound derivatives with controlled stereochemistry.

Advanced Analytical Characterization Techniques for C.i. Acid Blue 175 Research

Spectroscopic Characterization Beyond Identification

Spectroscopic techniques are fundamental in probing the molecular and electronic structure of C.I. Acid Blue 175. These methods go beyond simple identification, offering detailed insights into its chemical nature.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships. scribd.comschoolwires.netlibretexts.org

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a molecular fingerprint based on the characteristic vibrations of chemical bonds. horiba.comnih.govmdpi.com

FTIR Spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. mdpi.com Analysis of an FTIR spectrum can identify the presence of key functional groups within the this compound molecule. For instance, characteristic peaks would be expected for N-H stretching, C-H stretching (both aromatic and aliphatic), C=O stretching (if applicable to its specific structure), C=C stretching from the aromatic rings, and S=O stretching from sulfonate groups. iomcworld.comspectroscopyonline.comrsc.org The position and intensity of these absorption bands can be influenced by the molecular environment, providing insights into intermolecular interactions. iomcworld.com

Raman Spectroscopy involves the inelastic scattering of monochromatic light (from a laser) by a molecule. horiba.comnih.gov The resulting energy shifts in the scattered photons correspond to the vibrational modes of the molecule. horiba.comnih.gov Raman spectroscopy is particularly useful for analyzing aqueous solutions, as water is a weak Raman scatterer. horiba.com It can provide complementary information to FTIR, especially for non-polar bonds and symmetric vibrations. For a dye like this compound, Raman spectra would reveal vibrations of the aromatic rings and other key structural features. wvu.edursc.org

Vibrational Mode Typical FTIR Wavenumber (cm⁻¹) ** Typical Raman Shift (cm⁻¹) **
N-H Stretch3300-35003300-3500
Aromatic C-H Stretch3000-31003000-3100
Aliphatic C-H Stretch2850-30002850-3000
C=C Aromatic Ring Stretch1400-16001400-1600
S=O Stretch (Sulfonate)1030-1070, 1150-1230Not typically strong
Note: These are general ranges and specific values for this compound may vary.

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for studying the electronic transitions within a molecule and is widely used for the quantitative analysis and kinetic monitoring of dyes like this compound. hnue.edu.vnbbec.ac.inmsu.edu The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. hnue.edu.vnbbec.ac.in For colored compounds like this compound, these transitions occur in the visible region of the electromagnetic spectrum (approximately 400-800 nm), which is responsible for its characteristic blue color. msu.edu

The UV-Vis spectrum of an acid dye typically shows a primary absorption band (λmax) in the visible region, corresponding to π → π* transitions within the conjugated chromophore system of the molecule. hnue.edu.vnslideshare.net The exact position and molar absorptivity (ε) of this peak are characteristic of the dye. For example, a related dye, C.I. Acid Blue 92, has an absorption maximum at 563 nm. photochemcad.com The intensity of the absorbance is directly proportional to the concentration of the dye in a solution, a relationship described by the Beer-Lambert Law, making UV-Vis spectroscopy an excellent tool for quantitative measurements. bbec.ac.in

Furthermore, UV-Vis spectroscopy is invaluable for monitoring the kinetics of reactions involving this compound, such as its degradation in wastewater treatment processes. technologynetworks.comresearchgate.net By tracking the decrease in the absorbance at the dye's λmax over time, the rate of the reaction can be determined. researchgate.netscielo.org.zanih.gov For instance, studies on other blue dyes have monitored their depletion by observing the change in absorbance at their respective λmax values. scielo.org.zaresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the surface of a material. eag.comthermofisher.comthermofisher.com XPS works by irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1-10 nanometers of the surface. thermofisher.comthermofisher.com This technique can identify the elements present in this compound (carbon, nitrogen, oxygen, sulfur, sodium) and, more importantly, provide information about their chemical bonding environment. gumed.edu.plresearchgate.net For example, XPS can distinguish between different oxidation states of sulfur. eag.com

X-ray Diffraction (XRD) is a powerful technique for analyzing the crystalline structure of solid materials. mdpi.comuc.edu When a beam of X-rays is directed at a crystalline sample, the rays are diffracted by the planes of atoms in the crystal lattice. The resulting diffraction pattern is unique to the crystalline structure. mdpi.com For this compound, XRD analysis of its solid powder form can determine whether it is crystalline or amorphous. mdpi.com If it is crystalline, XRD can provide detailed information about its crystal system, unit cell dimensions, and the arrangement of molecules in the crystal lattice. uhu-ciqso.esmdpi.com

Technique Information Obtained Sample Form
XPSElemental composition and chemical states of the surfaceSolid, thin film
XRDCrystalline structure, phase identification, crystallite sizeCrystalline solid powder

Chromatographic and Electrophoretic Methodologies for Complex Mixture Analysis

In commercial preparations and environmental samples, this compound is often present in a mixture with other dyes, isomers, and impurities. Chromatographic and electrophoretic techniques are essential for separating and analyzing these complex mixtures.

Chromatographic methods , such as High-Performance Liquid Chromatography (HPLC), are widely used for the separation, identification, and quantification of dyes. nih.gov In HPLC, the sample is passed through a column packed with a stationary phase, and the different components of the mixture are separated based on their differential interactions with the stationary and mobile phases. Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture, is commonly employed for the analysis of acid dyes. researchgate.net

Electrophoretic methodologies , such as Capillary Electrophoresis (CE), offer an alternative high-resolution separation technique. researchgate.netbio-rad.com In CE, charged molecules are separated in a narrow capillary tube under the influence of an electric field. bio-rad.com Different variants of CE, like Micellar Electrokinetic Chromatography (MEKC), can be used to separate both charged and neutral components in a dye mixture. researchgate.netresearchgate.net These techniques are particularly valuable for analyzing the purity of commercial dye formulations and for detecting trace amounts of dyes in various matrices. helena.comnih.gov

Technique Separation Principle Typical Application for this compound
HPLCDifferential partitioning between a stationary and mobile phasePurity analysis, quantification, separation of isomers and byproducts
Capillary ElectrophoresisDifferential migration of charged species in an electric fieldAnalysis of complex dye mixtures, impurity profiling

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Product Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. For this compound, HPLC is crucial for assessing the purity of the commercial dye, which may contain isomers, synthetic precursors, and byproducts. Furthermore, it is a powerful tool for monitoring the dye's degradation, for instance, during wastewater treatment processes.

In a typical analysis, a reversed-phase HPLC method is employed. epa.gov The separation occurs in a column, such as a C18 column, where a nonpolar stationary phase interacts with the components of the mixture. nih.gov A mobile phase, often a gradient mixture of a polar solvent like water (sometimes with a buffer like ammonium (B1175870) acetate (B1210297) to improve separation of sulfonated compounds) and an organic modifier like methanol (B129727) or acetonitrile, is pumped through the column. nih.govresearchgate.net As the mobile phase composition changes, components elute from the column at different times (retention times) based on their relative polarity. A detector, commonly a UV-Vis or a Photodiode Array (PDA) detector, measures the absorbance of the eluting components, allowing for their quantification. nih.gov

Research on the biodegradation of the related di-azo dye Acid Blue 113 demonstrates a typical application of this method. nih.gov The original dye peak in the chromatogram diminishes over time, while new peaks corresponding to degradation metabolites appear. nih.gov By comparing the retention times and UV-Vis spectra of these new peaks with known standards, or by collecting the fractions for further analysis, the degradation products can be identified. nih.govniscpr.res.in This approach allows for the elucidation of breakdown pathways and the effectiveness of a given remediation process.

ParameterTypical Value/ConditionPurpose
Column Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) nih.govSeparates compounds based on hydrophobicity.
Mobile Phase Gradient of Methanol and Water nih.gov or Acetonitrile and Water researchgate.netElutes compounds from the column. Gradient allows for separation of compounds with a wide range of polarities.
Buffer Ammonium Acetate researchgate.netImproves peak shape and resolution for anionic sulfonated dyes.
Flow Rate 0.5 - 1.0 mL/min nih.govControls the speed of the separation and analysis time.
Detector Photodiode Array (PDA) or UV-Vis nih.govDetects and quantifies compounds as they elute by measuring their light absorbance.
Injection Volume 2 - 20 µL nih.govThe amount of sample introduced into the system for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical method for identifying different volatile and semi-volatile substances within a sample. wikipedia.org It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to provide high-specificity identification. wikipedia.org This technique is particularly valuable in the study of this compound for identifying volatile byproducts that may form during its synthesis or, more commonly, its degradation.

In a GC-MS analysis, the sample, which may be an extract of a degraded dye solution, is first vaporized in a heated injection port. wikipedia.org The gaseous analytes are then swept by an inert carrier gas (like helium or nitrogen) through a long, thin capillary column. The column's inner surface is coated with a stationary phase that interacts differently with various compounds, causing them to separate based on their boiling points and chemical properties. mdpi.com As each separated compound exits the column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI), causing the molecule to fragment in a predictable pattern. wikipedia.org The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that acts as a chemical "fingerprint" for that compound.

For example, in the biodegradation of the structurally similar azo dye Acid Blue 113, GC-MS analysis of the ethyl acetate extract of the decolorized medium confirmed the formation of several volatile aromatic amines. nih.gov Identified metabolites included sodium-4-aminobenzene sulfonate and sodium-4-amino, 1-naphthyl benzene (B151609) sulfonate. nih.gov Such findings are critical for understanding the mechanism of azo bond cleavage and assessing the potential toxicity of the resulting products.

Potential Volatile Byproduct ClassExample CompoundSignificance
Aromatic Amines Aniline, Naphthalene-based amines nih.govIndicate cleavage of the azo (-N=N-) bond, a key step in degradation.
Phenolic Compounds Phenol, NaphtholsResult from the breakdown of the dye's aromatic ring structures.
Sulfonated Aromatics Benzenesulfonic acid derivatives nih.govDerived from the sulfonic acid groups that confer water solubility to the dye.
Simple Organic Acids Formic Acid, Acetic AcidRepresent further oxidation and breakdown of the larger aromatic fragments. researchgate.net

Ion-Trap Mass Spectrometry (MS) and MALDI-TOF MS for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) techniques are essential for determining the molecular weight and elucidating the structure of molecules. For a compound like this compound, Ion-Trap and MALDI-TOF mass spectrometry offer complementary information.

Ion-Trap Mass Spectrometry (MS) works by trapping ions in a small space using electric or magnetic fields. shimadzu.com Within the trap, ions can be analyzed to determine their mass-to-charge ratio. A key advantage of ion traps is their ability to perform tandem mass spectrometry (MS/MS or MSⁿ). upce.cz In an MS/MS experiment, a specific parent ion (for instance, the molecular ion of Acid Blue 175) is isolated in the trap. It is then fragmented by colliding it with an inert gas, and the resulting product ions are analyzed. upce.cz This fragmentation pattern provides a wealth of structural information, helping to identify the different building blocks of the molecule and how they are connected. Studies on various sulfonated dyes show that fragmentation patterns are generally consistent across different types of tandem mass analyzers, allowing for robust structural confirmation. upce.cz

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a soft ionization technique ideal for analyzing large, non-volatile, and thermally fragile molecules like dyes. acs.orgautobio.com.cn In this method, the analyte is co-crystallized with an energy-absorbing matrix. acs.org A pulsed laser irradiates the sample, causing the matrix to vaporize and gently transfer a charge to the analyte molecules, which are then desorbed into the gas phase, typically as singly charged ions. acs.org These ions are then accelerated into a "time-of-flight" tube. acs.org Lighter ions travel faster than heavier ones, so by measuring the time it takes for ions to reach the detector, their mass-to-charge ratio can be determined with high accuracy. acs.org MALDI-TOF is particularly useful for quickly confirming the molecular weight of the parent dye and identifying large, non-volatile intermediates or polymerization products. nih.gov

TechniquePrimary Application for this compoundKey Advantage
Ion-Trap MS Structural Elucidation via Fragmentation (MS/MS) upce.czProvides detailed information on the molecule's substructures and connectivity.
MALDI-TOF MS Accurate Molecular Weight Determination acs.orgSoft ionization preserves the intact molecule, ideal for large or fragile compounds.

Capillary Electrophoresis (CE) for Separation and Quantification

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their size, charge, and electrophoretic mobility. japer.in It is an attractive alternative to HPLC for the analysis of water-soluble dyes like this compound, offering high efficiency, short analysis times, and minimal solvent consumption. mdpi.com

The separation occurs in a narrow fused-silica capillary filled with a background electrolyte (BGE) or buffer. mdpi.com When a high voltage is applied across the capillary, charged molecules migrate towards the electrode of opposite polarity. mdpi.com Anions like the sulfonated Acid Blue 175 will migrate against the electroosmotic flow (EOF), and their separation is based on differences in their charge-to-mass ratios. researchgate.net

Different modes of CE can be employed:

Capillary Zone Electrophoresis (CZE): This is the simplest mode, where separation occurs in a free solution buffer. It is highly effective for separating charged species. mdpi.com

Micellar Electrokinetic Chromatography (MEKC): In this mode, a surfactant (like sodium dodecyl sulfate (B86663), SDS) is added to the buffer at a concentration above its critical micelle concentration. japer.in This forms micelles that act as a pseudo-stationary phase, allowing for the separation of both charged and neutral compounds based on their partitioning between the micelles and the surrounding buffer. researchgate.net MEKC can provide enhanced resolution for complex mixtures of dyes and their impurities. researchgate.net

CE has been successfully used to separate mixtures of acid dye standards and to analyze dyes extracted from single textile fibers, demonstrating its utility in both quality control and forensic applications. researchgate.net

ParameterTypical Value/ConditionPurpose
Capillary Fused-Silica (e.g., 50-75 µm internal diameter) mdpi.comThe vessel where separation occurs.
Background Electrolyte (BGE) Sodium Borate or Ammonium Acetate buffer researchgate.netresearchgate.netConducts current and maintains pH, influencing the charge and mobility of analytes.
Separation Voltage +20 to +29 kV researchgate.netresearchgate.netThe driving force for the electrophoretic separation.
Injection Mode Hydrodynamic (Pressure) or Electrokinetic (Voltage) mdpi.comIntroduces a small, precise plug of the sample into the capillary.
Detector UV-Vis or Photodiode Array (PDA) mdpi.comMonitors the separated analytes as they pass the detection window.

Chemometric Approaches in Spectroscopic Data Analysis

Chemometrics utilizes mathematical and statistical methods to extract meaningful information from chemical data. azom.com When analyzing this compound, spectroscopic techniques generate large, complex datasets. Chemometric approaches are essential for interpreting these data to understand the dye's properties and behavior in various systems.

Multivariate Statistical Analysis for Complex Data Sets

Spectroscopic and chromatographic analyses of dyes often produce data with a high number of variables (e.g., absorbance at hundreds of wavelengths or signal intensity at thousands of time points). sjsu.edunih.gov Multivariate statistical analysis provides powerful tools to analyze these complex data sets, revealing underlying patterns that are not apparent from simple visual inspection. sjsu.edu

Principal Component Analysis (PCA) is a widely used unsupervised pattern recognition technique. mdpi.com It reduces the dimensionality of the data by transforming the original, correlated variables into a smaller set of new, uncorrelated variables called principal components (PCs). mdpi.com The first few PCs capture the most significant variance in the data. By plotting the data in the space of these PCs (a "scores plot"), samples can be grouped or differentiated based on their chemical similarities. For instance, PCA applied to HPLC or UV-Vis spectra can be used to distinguish between different dye batches, identify adulterated products, or classify textiles dyed with similar but distinct dye formulations. sjsu.edunih.gov

Other methods, such as Linear Discriminant Analysis (LDA) , can be used after PCA to build a model that explicitly separates predefined classes of samples, further enhancing the ability to discriminate between them. sjsu.edu These statistical methods are invaluable for quality control and forensic analysis of dyed materials. sci-hub.se

Predictive Modeling in Material Science Applications

Predictive modeling, often leveraging machine learning (ML), is a rapidly growing field in material science that aims to forecast the properties and behavior of materials, thereby accelerating research and development. nih.gov By learning from existing experimental data, ML models can predict the performance of new materials or the outcome of processes, reducing the need for extensive and costly trial-and-error experimentation. nih.gov

In the context of dyes like this compound, predictive models can be applied in several ways:

Property Prediction: Models can be trained to predict photophysical properties like absorption wavelengths or quantum yields based on the dye's molecular structure. aip.org

Performance Prediction: In applications like wastewater treatment, models can predict the dye adsorption efficiency of different adsorbent materials based on parameters like surface area, pore volume, and pH. nih.gov For example, a Random Forest model has been shown to predict dye adsorption with high accuracy (R² = 0.9) based on the characteristics of the adsorbent. nih.gov

Degradation Modeling: Artificial Neural Networks (ANNs) and other models can predict the rate of dye degradation in processes like photocatalysis, based on input variables such as catalyst type, dye concentration, and pH. mdpi.commdpi.com

These models are built by training an algorithm on a "training set" of data where both the input variables (e.g., material properties) and the output (e.g., adsorption capacity) are known. nih.gov Once trained, the model can make predictions on new, unknown data, providing a powerful tool for designing more efficient processes and novel materials for applications involving this compound. nih.gov

Mechanistic Studies of C.i. Acid Blue 175 Degradation in Advanced Systems

Advanced Oxidation Processes (AOPs) for C.I. Acid Blue 175 Degradation

Advanced Oxidation Processes are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). qut.edu.aucrimsonpublishers.com These processes have shown great promise for the degradation of persistent organic pollutants like industrial dyes. qut.edu.aucrimsonpublishers.com

Photocatalytic Degradation Mechanisms

Photocatalysis is a subset of AOPs that utilizes semiconductor materials to generate reactive species upon irradiation with light of a suitable wavelength. iitm.ac.in This process is effective in mineralizing a wide range of organic compounds into simpler substances like CO2 and H2O. crimsonpublishers.comscirp.org

The fundamental mechanism of photocatalytic degradation involves the generation of electron-hole pairs (e-/h+) when a semiconductor catalyst is illuminated with photons of energy equal to or greater than its band gap. iitm.ac.inrsc.org The photogenerated holes are powerful oxidants and can react with water or hydroxide (B78521) ions adsorbed on the catalyst surface to produce highly reactive hydroxyl radicals (•OH). scirp.orgscielo.org.za Simultaneously, the electrons in the conduction band can react with molecular oxygen to form superoxide (B77818) radical anions (O2•−), which can further participate in the degradation process. rsc.orgmdpi.com These reactive species, particularly the hydroxyl radical, are the primary agents responsible for the oxidation and subsequent breakdown of the complex structure of this compound. qut.edu.aumdpi.com The prevention of the rapid recombination of these electron-hole pairs is crucial for an efficient photocatalytic process. qut.edu.au

The choice of semiconductor nanomaterial significantly impacts the efficiency of photocatalytic degradation.

Titanium Dioxide (TiO₂): TiO₂ is a widely used photocatalyst due to its high photocatalytic activity, chemical stability, low cost, and non-toxicity. scirp.orgnaturalspublishing.com The anatase crystalline form of TiO₂ is often considered the most active for photocatalysis. iitm.ac.innaturalspublishing.com Doping TiO₂ with non-metals like nitrogen (N-TiO₂) can narrow the band gap, allowing for the absorption of visible light and enhancing its photocatalytic activity under a broader spectrum of light. mdpi.commdpi.com Interstitial N-doping, in particular, has been shown to create new energy states that improve optical properties and photocatalytic efficiency. mdpi.com

Zinc Oxide (ZnO): ZnO is another effective semiconductor photocatalyst, sometimes exhibiting higher efficiency than TiO₂ due to its high electron mobility. crimsonpublishers.comresearchgate.net Like TiO₂, its performance is influenced by factors such as particle size, morphology, and surface area. mdpi.com

Erbium-doped Zinc Oxide (Er-doped ZnO): Doping ZnO with rare earth elements like Erbium (Er) can enhance its photocatalytic activity. deswater.commdpi.com Er-doping can reduce the recombination of electron-hole pairs by acting as an electron trap, thereby increasing the production of hydroxyl radicals and improving the degradation rate of dyes. mdpi.comniscpr.res.in Studies have shown that Er-doped ZnO can be a more efficient photocatalyst than pristine ZnO. niscpr.res.in

SemiconductorDopantReported Advantage in Dye Degradation
TiO₂Nitrogen (N)Narrows band gap, enabling visible light absorption and enhanced activity. mdpi.commdpi.com
ZnOErbium (Er)Acts as an electron trap, reducing electron-hole recombination and increasing •OH production. mdpi.comniscpr.res.in
TiO₂Vanadium (V) & Cobalt (Co)Co-doping can significantly improve photocatalytic degradation rates under visible light. nih.gov
ZnODysprosium (Dy)Showed higher photocatalytic activity for Malachite Green degradation compared to pure ZnO. nih.gov

The kinetics of photocatalytic degradation of dyes like this compound are often described by pseudo-first-order kinetics. scirp.orgscirp.org This model assumes that the concentration of one reactant (the dye) is the limiting factor in the reaction rate.

The Langmuir-Hinshelwood (L-H) model is also widely used to describe the relationship between the initial degradation rate and the initial concentration of the pollutant in heterogeneous photocatalysis. researchgate.netmdpi.com This model accounts for the adsorption of the dye molecules onto the surface of the photocatalyst, a crucial step in the degradation process. mdpi.com The rate of reaction is dependent on the fraction of the catalyst surface covered by the substrate.

The rate-determining step can be influenced by several factors, including the initial dye concentration and the catalyst loading. iwra.org At high dye concentrations, the generation of hydroxyl radicals on the catalyst surface can become the rate-limiting step, as the active sites may be saturated with dye molecules. scirp.orgmdpi.com Conversely, at very high catalyst concentrations, light scattering can reduce the penetration of photons, making light intensity the limiting factor. qut.edu.au

| Langmuir-Hinshelwood | Relates the reaction rate to the adsorption of the dye on the catalyst surface. mdpi.com | Provides insight into the surface-mediated reaction mechanism. researchgate.netnih.gov |

To fully understand the degradation pathway of this compound, it is essential to identify the intermediate products formed during the process. Techniques like High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HPLC-HRMS) are powerful tools for separating and identifying these transient species. niscpr.res.in The degradation of complex azo dyes often proceeds through the cleavage of the azo bond (–N=N–), leading to the formation of smaller aromatic amines and other organic intermediates. mdpi.comcdnsciencepub.com Further oxidation of these intermediates eventually leads to their mineralization into carbon dioxide, water, and inorganic ions. mdpi.com For instance, in the degradation of other dyes, intermediates such as aromatic amines, phenols, and carboxylic acids have been identified, indicating a stepwise breakdown of the original molecule. mdpi.comniscpr.res.in

Electrochemical Degradation Mechanisms

Electrochemical degradation is another powerful AOP for treating dye-laden wastewater. This method involves the oxidation of organic pollutants at the surface of an anode. The degradation can occur through two main pathways: direct and indirect oxidation. arabjchem.org

Direct Oxidation: In this process, the dye molecule is directly oxidized by transferring electrons to the anode surface. arabjchem.org

Indirect Oxidation: This pathway involves the generation of strong oxidizing agents in the solution, such as hydroxyl radicals, hypochlorite (B82951) ions (in the presence of chloride), and persulfate ions. arabjchem.orgnih.gov These electrogenerated species then attack and degrade the dye molecules. nih.gov

The efficiency of electrochemical degradation is highly dependent on the anode material and the composition of the electrolyte. nih.gov For example, using a lead dioxide (PbO₂) anode in the presence of sodium chloride (NaCl) has been shown to be effective for dye degradation due to the indirect oxidation by electrogenerated hypochlorite ions. nih.gov The formation of intermediate products can sometimes lead to electrode poisoning, which can decrease the efficiency of the process. nih.gov Cyclic voltammetry is a useful technique to study the electrochemical behavior and suggest the oxidation mechanism of the dye molecules at the electrode surface. acs.org

Peroxidation and Ozonation Mechanisms

These methods involve the use of powerful chemical oxidants, persulfate and ozone, which can be activated to generate even more potent radicals.

Persulfate (S₂O₈²⁻) is a strong oxidant that can be activated by heat, UV light, or transition metals (like Fe²⁺) to generate the highly reactive sulfate (B86663) radical (SO₄•⁻).

Activation Equation: S₂O₈²⁻ + activator (e.g., heat, UV, Fe²⁺) → 2 SO₄•⁻

The sulfate radical has a high redox potential and can effectively degrade organic pollutants through several mechanisms:

Electron Transfer: The radical can directly abstract an electron from the dye molecule.

Hydrogen Abstraction: It can remove a hydrogen atom from the dye structure, initiating a chain of degradation reactions.

Hydroxyl Radical Formation: In aqueous solutions, the sulfate radical can also react with water or hydroxide ions to produce the hydroxyl radical (•OH), another powerful oxidant.

Though persulfate-based AOPs have proven effective for other dyes, specific kinetic data and degradation pathways for this compound are not documented.

Ozone (O₃) is a selective oxidant that primarily attacks electron-rich moieties in a molecule, such as double bonds and aromatic rings. The ozonolysis of a complex dye molecule generally follows these steps:

Electrophilic Attack: Ozone attacks the C=C double bonds within the dye's chromophore, forming a primary ozonide (a 1,2,3-trioxolane).

Fragmentation: This primary ozonide is highly unstable and rapidly decomposes, cleaving the double bond and forming a carbonyl compound and a carbonyl oxide (Criegee intermediate).

Further Reactions: The Criegee intermediate can undergo various reactions, leading to the formation of smaller molecules such as carboxylic acids, aldehydes, and ketones.

This process leads to rapid decolorization and a reduction in the molecule's complexity. Studies on the ozonolysis of this compound, including the identification of its specific fragmentation products, have not been found in the literature.

Biological and Bioremediation Mechanisms for this compound

Bioremediation utilizes the metabolic potential of microorganisms like bacteria, fungi, and algae to break down pollutants. The mechanisms for dye bioremediation can be broadly categorized as biosorption and biodegradation.

Biosorption: This is a physical process where dye molecules bind to the surface of the microbial biomass. It is a rapid but non-destructive process that transfers the pollutant from the liquid to the solid phase.

Biodegradation: This involves the enzymatic breakdown of the dye molecule. For azo dyes, a common initial step under anaerobic conditions is the reductive cleavage of the azo bond (–N=N–) by enzymes called azoreductases, leading to the formation of aromatic amines. These amines may then be further degraded under aerobic conditions. Fungi are also effective, using extracellular enzymes like laccases and peroxidases to degrade a wide range of dyes.

While bioremediation has been successfully applied to many textile dyes, specific microorganisms and enzymatic pathways capable of degrading this compound have not been identified in the reviewed scientific papers.

Degradation Mechanism Key Reactive Species / Agent General Outcome
Anodic Oxidation Hydroxyl Radicals (•OH), Direct Electron TransferDecolorization, Fragmentation, Mineralization
Persulfate Activation Sulfate Radicals (SO₄•⁻), Hydroxyl Radicals (•OH)Decolorization and degradation via radical attack
Ozonolysis Ozone (O₃), Criegee IntermediatesCleavage of double bonds, Fragmentation
Bioremediation Microbial Enzymes (e.g., Azoreductases, Laccases)Enzymatic cleavage and breakdown of chromophore

Microbial Degradation Pathways (Aerobic and Anaerobic)

The microbial degradation of anthraquinone (B42736) dyes like this compound is a complex process that can proceed under both aerobic and anaerobic conditions. Often, a combination of these environments is most effective for complete mineralization. nih.govfrontiersin.org

Under anaerobic conditions, the initial step often involves a reductive cleavage of the dye's chromophore, leading to decolorization. nih.govfrontiersin.org However, the complete breakdown of the resulting aromatic intermediates typically requires aerobic conditions. nih.govijcmas.com Therefore, a sequential anaerobic-aerobic treatment is considered an efficient strategy for the complete degradation of such dyes. ijcmas.com In these systems, the initial anaerobic phase achieves decolorization, while the subsequent aerobic phase mineralizes the often more toxic and persistent aromatic amines into simpler molecules like carbon dioxide and water. nih.govijcmas.com

Most bacterial strains studied for anthraquinone dye degradation require additional carbon and nitrogen sources to carry out the degradation, indicating a co-metabolic process. nih.govfrontiersin.org While some bacteria can grow and degrade these dyes under aerobic conditions, the enzymes responsible for decolorization are often produced under anaerobic or microaerobic conditions. nih.gov

Enzymatic Roles (Azoreductase, Laccase, Lignin Peroxidase)

The enzymatic breakdown of dyes is central to microbial degradation. The enzymes involved depend on the chemical structure of the dye.

Azoreductase : This class of enzymes catalyzes the reductive cleavage of azo bonds (-N=N-). As this compound is an anthraquinone dye and does not possess an azo bond, azoreductases are not involved in its degradation. worlddyevariety.commdpi.com

Laccase : Laccases are multi-copper oxidases produced by various microorganisms, particularly white-rot fungi like Trametes versicolor. jmb.or.krbiotechnologia-journal.org These enzymes are highly effective in degrading a wide range of phenolic compounds and complex aromatic dyes, including those of the anthraquinone class. biotechnologia-journal.orgajol.infonih.gov Laccases catalyze the oxidation of the dye molecule, initiating a series of reactions that lead to the cleavage of the aromatic rings and ultimately, decolorization. researchgate.net The broad substrate specificity of laccases makes them powerful tools for bioremediation. jmb.or.kr For instance, crude laccase from Trametes hirsuta has demonstrated the ability to decolorize various anthraquinone dyes, such as Acid Blue 129 and Acid Blue 25. tandfonline.com

Lignin Peroxidase (LiP) : Lignin peroxidases are heme-containing enzymes, also primarily secreted by white-rot fungi, that exhibit a strong oxidative potential. biotechnologia-journal.orgmdpi.com LiPs can oxidize non-phenolic aromatic rings, which are common in synthetic dyes and are more resistant to degradation. mdpi.com The degradation mechanism involves the generation of cation radicals from the dye molecule, leading to its cleavage. nih.gov Like laccases, LiPs are part of the extracellular ligninolytic system of fungi that enables them to break down complex organic polymers. jmb.or.krbiotechnologia-journal.org These enzymes have been shown to be effective in the degradation of numerous dyes, including anthraquinones. mdpi.comnih.gov

Co-metabolic Processes

Co-metabolism is a phenomenon where microorganisms degrade a compound (like a dye) from which they derive no energy, in the presence of a primary growth substrate. nih.govfrontiersin.org Many studies on the bacterial degradation of anthraquinone dyes have shown that the process is co-metabolic, requiring an additional, easily metabolizable carbon source such as glucose or peptone. nih.govfrontiersin.orgfrontiersin.org

The presence of a co-substrate stimulates microbial activity and the production of the non-specific enzymes required for the initial breakdown of the complex dye molecule. frontiersin.orgresearchgate.net For example, the degradation of the anthraquinone dye Reactive Blue 19 by Enterobacter sp. was enhanced by the presence of glucose as a co-substrate. frontiersin.orgfrontiersin.org Similarly, the decolorization of Indanthrene Blue RS was found to be dependent on peptone as a substrate, which facilitated the degradation through mineralization, hydrolysis, and co-metabolism. researchgate.net This reliance on co-substrates is a critical factor in designing effective bioreactors for treating dye-laden industrial effluents. nih.gov

Biosorption and Bioflocculation Mechanisms

Alongside enzymatic degradation, biosorption is a significant mechanism for the removal of dyes from aqueous solutions by microbial biomass. This process involves the binding of dye molecules to the surface of microbial cells. d-nb.info

Biosorption is a physicochemical process that can include mechanisms such as adsorption, ion exchange, and surface complexation. d-nb.info Fungal and bacterial cell walls, rich in polysaccharides (like chitin (B13524) and chitosan), proteins, and lipids, possess various functional groups (e.g., carboxyl, amino, hydroxyl, phosphate) that can act as binding sites for dye molecules. rsc.org This process can occur with both living and non-living biomass and is often the initial, rapid phase of dye removal before slower, biological degradation begins. nih.gov

Role of Extracellular Polymeric Substances (EPS) in Adsorption

Microorganisms often secrete a complex matrix of high-molecular-weight compounds known as extracellular polymeric substances (EPS). mdpi.comnih.gov This matrix, typically composed of polysaccharides, proteins, humic acids, and DNA, encases the cells and plays a crucial role in forming microbial aggregates like flocs and biofilms. mdpi.comnih.gov

The EPS matrix is integral to the biosorption of pollutants. It contains a high density of negatively charged functional groups, such as carboxyl and hydroxyl groups, which have a strong affinity for adsorbing various organic pollutants, including dyes. nih.govscispace.com These functional groups can bind dye molecules through electrostatic interactions, hydrogen bonding, and other mechanisms. rsc.orgscispace.com Studies have shown that EPS can be a more significant contributor to the removal of certain pollutants than the microbial cells themselves. nih.gov The ability of EPS to sequester toxic compounds like dyes also serves as a protective barrier for the microorganisms within the aggregate. mdpi.com

Adsorption Kinetics and Isotherms on Biosorbents

To understand and optimize the biosorption process, the equilibrium and rate of dye uptake are analyzed using adsorption isotherm and kinetic models. As specific data for this compound is not available in the reviewed literature, the following section describes the common models used for characterizing the biosorption of other acid and anthraquinone dyes.

Adsorption Isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the biosorbent at a constant temperature.

Langmuir Isotherm : This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. It is often used to calculate the maximum adsorption capacity (q_max) of the biosorbent. saspublishers.comccsenet.orgwho.int

Freundlich Isotherm : This empirical model describes adsorption on a heterogeneous surface and is not restricted to monolayer formation. It provides an indication of the favorability of the adsorption process. saspublishers.comccsenet.orgpan.pl

Temkin Isotherm : This model considers the effects of indirect adsorbate-adsorbate interactions on the adsorption process and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage. saspublishers.com

Adsorption Kinetics describe the rate of dye uptake, which provides insight into the mechanism of adsorption.

Pseudo-First-Order Model : This model assumes that the rate of adsorption is proportional to the number of unoccupied sites. saspublishers.comwho.int

Pseudo-Second-Order Model : This model is based on the assumption that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. saspublishers.comccsenet.orgwho.int It is frequently found to be the best-fitting model for dye biosorption. ccsenet.orgwho.intbioline.org.br

Intra-particle Diffusion Model : This model is used to identify the diffusion mechanism and determine if intra-particle diffusion is the rate-limiting step. saspublishers.comresearchgate.net

The tables below present illustrative data from studies on other acid and anthraquinone dyes to demonstrate how these models are applied.

Table 1: Illustrative Isotherm Parameters for Acid Dye Biosorption This table presents example data from literature on other acid dyes to illustrate typical isotherm model parameters, as specific data for this compound was not available.

Biosorbent Dye Isotherm Model Parameters Reference
Red Mud Acid Red 18 Langmuir q_max = 58.82 mg/g, K_L = 0.231 L/mg 0.999 saspublishers.com
Spent Brewery Grains Acid Green 25 Langmuir q_max = 212.76 mg/g, b = 0.0356 L/mg 0.905 ccsenet.org
Compost Acid Blue 9 Freundlich K_F = 1.13 (mg/g)(L/mg)¹/ⁿ, n = 1.15 >0.98 pan.pl
Lemna minor Acid Blue 292 Langmuir q_max = 58.8 mg/g, K_L = 0.35 L/mg 0.995 who.int
Olive Stone Alizarin Red S (Anthraquinone) Redlich-Peterson K_R = 4.2 L/g, a_R = 1.2 (mg/L)⁻β, β = 0.8 0.99 nih.gov

Table 2: Illustrative Kinetic Model Parameters for Acid Dye Biosorption This table presents example data from literature on other acid dyes to illustrate typical kinetic model parameters, as specific data for this compound was not available.

Biosorbent Dye Kinetic Model Parameters Reference
Red Mud Acid Red 18 Pseudo-Second-Order q_e = 25.01 mg/g, k₂ = 0.013 g/mg·min 0.997 saspublishers.com
Spent Brewery Grains Acid Green 25 Pseudo-Second-Order q_e = 45.45 mg/g, k₂ = 0.0016 g/mg·min >0.99 ccsenet.org
Lemna minor Acid Blue 292 Pseudo-Second-Order q_e = 10.3 mg/g, k₂ = 0.021 g/mg·min >0.99 who.int
Aspergillus oryzae 1,8-Dihydroxy anthraquinone Pseudo-Second-Order q_e = 48.78 mg/g, k₂ = 0.002 g/mg·min 0.999 bioline.org.br

Environmental Fate and Transport Research of C.i. Acid Blue 175 Mechanistic Focus

Adsorption Mechanics and Thermodynamics

The adsorption of dyes onto various surfaces is a critical process determining their mobility and persistence in the environment. This process is typically analyzed through kinetic models, isotherm analysis, and an understanding of the physicochemical interactions between the dye and the adsorbent.

Sorption Kinetics and Diffusion Models (Pseudo-First/Second Order, Intraparticle Diffusion)

Specific studies detailing the sorption kinetics of C.I. Acid Blue 175 using models such as pseudo-first-order, pseudo-second-order, or intraparticle diffusion were not found in the available literature. However, some research provides qualitative insights into its diffusion characteristics.

This compound is described as an "extremely slow-diffusing disulphonated dye." epdf.pub Its complex molecular structure, featuring seven interlinked rings that can form a coplanar arrangement, contributes to this slow diffusion. epdf.pub In one study related to textile dyeing, it was observed that the dye achieved only 40–50% penetration into a substrate even after two hours at 100 °C, underscoring its slow mass transfer properties. epdf.pub This suggests that in an environmental context, the intraparticle diffusion step would likely be a significant rate-limiting factor in its adsorption onto porous media.

Adsorption Isotherm Analysis (Langmuir, Freundlich, Tempkin) and Monolayer Coverage

There is no available research that applies Langmuir, Freundlich, or Tempkin isotherm models to the adsorption of this compound. Consequently, data regarding its monolayer coverage capacity (Qmax) on any specific adsorbent is not available. Such studies are essential for determining the maximum amount of the dye that can be adsorbed by a particular environmental substrate.

Influence of Electrostatic Interactions and Surface Charge on Adsorption

Detailed experimental studies on the influence of electrostatic interactions and surface charge specifically for the adsorption of this compound are not present in the reviewed literature. As an acid dye, its sulfonate groups (-SO₃⁻) are anionic. Therefore, its adsorption would be highly dependent on the pH of the surrounding medium and the point of zero charge (pzc) of the adsorbent material. Generally, for anionic dyes, adsorption is favored at lower pH values (below the adsorbent's pzc) where the adsorbent surface is positively charged, promoting electrostatic attraction.

Role of Adsorbent Surface Area and Pore Distribution

While it is a fundamental principle in adsorption that a larger surface area and well-developed pore structure enhance adsorption capacity, no studies were found that specifically investigate this relationship for this compound. The large and complex structure of this dye suggests that the pore size distribution of an adsorbent would be particularly crucial for effective removal, as pores must be large enough to allow for its slow diffusion into the adsorbent's interior. epdf.pub

Advanced Studies on Degradation Product Pathways

The degradation of dyes in the environment can occur through various biotic and abiotic processes, leading to the formation of intermediate compounds.

Identification of Stable and Transient Degradation Intermediates

No studies identifying the stable or transient degradation intermediates of this compound were found. Research into its degradation pathways, whether through processes like advanced oxidation or biological degradation, has not been published in the available scientific literature. Identifying such intermediates is crucial for a complete environmental risk assessment, as degradation products can sometimes be more toxic than the parent compound.

Proposed Mechanistic Pathways for Mineralization and Transformation

The transformation and ultimate mineralization of anthraquinone (B42736) dyes like this compound through AOPs are primarily driven by the action of highly reactive oxygen species, most notably the hydroxyl radical (•OH). researchgate.net The proposed mechanistic pathway involves several key stages:

Generation of Hydroxyl Radicals: AOPs, such as the Fenton process (H₂O₂/Fe²⁺), ozonation (O₃), and heterogeneous photocatalysis (e.g., TiO₂/UV), generate potent •OH radicals. These radicals are non-selective and can attack a wide range of organic compounds. atlantis-press.comwhiterose.ac.uk

Initial Attack on the Chromophore: The hydroxyl radicals initiate the degradation by attacking the electron-rich parts of the dye molecule. For anthraquinone dyes, this involves electrophilic addition to the aromatic rings of the anthraquinone structure. This initial attack disrupts the conjugated system responsible for the dye's color, leading to decolorization. nih.gov

Hydroxylation and Ring Opening: The addition of multiple hydroxyl groups to the aromatic rings forms hydroxylated intermediates. This destabilizes the stable ring structure, leading to the cleavage and opening of the aromatic rings. nih.gov

Formation of Intermediate Byproducts: The breakdown of the complex anthraquinone structure results in the formation of simpler, smaller molecular weight organic intermediates. Studies on the degradation of analogous anthraquinone dyes, such as Reactive Blue 19 and Acid Blue 80, have identified intermediates including carboxylic acids like phthalic acid. nih.govtandfonline.com These intermediates are typically colorless but still contribute to the chemical oxygen demand (COD) of the water.

Complete Mineralization: The intermediate organic acids undergo further oxidation by hydroxyl radicals. This final stage breaks them down into simple, non-toxic inorganic compounds, primarily carbon dioxide (CO₂), water (H₂O), and inorganic ions such as sulfate (B86663) (SO₄²⁻) and nitrate (B79036) (NO₃⁻) from the substituent groups on the original dye molecule. nih.gov This complete conversion to inorganic substances is known as mineralization.

Influence of Environmental Parameters on Mechanistic Processes

The efficiency and dominant mechanistic pathways of this compound degradation are significantly influenced by various environmental parameters.

Solution pH is a critical parameter that affects degradation mechanisms by altering the surface charge of catalysts, the stability of oxidants, and the form of the dye molecule itself.

Fenton and Photo-Fenton Processes: These processes are highly pH-dependent, exhibiting maximum efficiency under acidic conditions, typically around pH 3. researchgate.netresearchgate.net In this pH range, the generation of hydroxyl radicals from the reaction between hydrogen peroxide and Fe²⁺ ions is most favorable. As the pH increases above 4, iron begins to precipitate as ferric hydroxide (B78521) (Fe(OH)₃), which reduces the availability of the catalyst and significantly inhibits the degradation process. researchgate.net

Heterogeneous Photocatalysis: In photocatalytic systems using semiconductors like titanium dioxide (TiO₂), pH influences the surface charge of the catalyst. The point of zero charge (pzc) for TiO₂ is approximately 6.4. At pH values below the pzc, the catalyst surface is positively charged (TiOH₂⁺). Since acid dyes like this compound are anionic in solution, the positively charged surface promotes strong electrostatic adsorption of the dye, leading to higher degradation efficiency. researchgate.nettandfonline.com Conversely, at pH values above the pzc, the surface becomes negatively charged (TiO⁻), causing electrostatic repulsion with the anionic dye molecules and reducing the degradation rate. researchgate.net

Ozonation: The effect of pH in ozonation is twofold. At acidic pH, degradation primarily occurs through the direct reaction of molecular ozone, which is a selective oxidant. In alkaline conditions (pH > 9), ozone decomposition is accelerated, leading to the formation of the more powerful and non-selective hydroxyl radicals. atlantis-press.com This often results in enhanced degradation rates at higher pH values.

The following table illustrates the typical influence of pH on the degradation efficiency of an anthraquinone acid dye using different AOPs.

ProcessOptimal pH RangeMechanism and RationaleReference
Fenton/Photo-Fenton2.5 - 3.5Maximizes soluble Fe²⁺ catalyst concentration and •OH radical generation. Precipitation of Fe(OH)₃ occurs at higher pH. researchgate.netresearchgate.net
Photocatalysis (TiO₂)< 6.4 (Acidic)Catalyst surface is positively charged, promoting adsorption of the anionic acid dye, leading to enhanced degradation. researchgate.nettandfonline.com
Ozonation (Indirect)> 9 (Alkaline)Promotes the decomposition of O₃ to form highly reactive and non-selective •OH radicals, often increasing efficiency. atlantis-press.com

Note: The data presented is illustrative of general trends for anthraquinone acid dyes and not specific experimental results for this compound.

Temperature plays a significant role in the kinetics and thermodynamics of the degradation process.

Reaction Kinetics: In general, an increase in reaction temperature enhances the degradation rate. According to the Arrhenius equation, a higher temperature provides more thermal energy to the reacting molecules, increasing their collision frequency and the proportion of molecules that possess the necessary activation energy (Ea) to react. rsc.org Studies on the degradation of various dyes have shown that the reaction rate constant increases with temperature. nih.govnih.gov However, for photocatalytic processes, the effect can be less pronounced as the primary activation is provided by photons rather than thermal energy. Extremely high temperatures can also be counterproductive by promoting the undesirable recombination of electron-hole pairs in photocatalysis or decreasing the solubility of oxygen in the water. rsc.org

Thermodynamics: Thermodynamic parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) provide insight into the spontaneity, thermal nature, and randomness of the degradation process.

ΔG° (Gibbs Free Energy): Negative values indicate that the degradation process is spontaneous and thermodynamically favorable.

ΔH° (Enthalpy): A positive value signifies an endothermic process that requires energy input (favored by higher temperatures), while a negative value indicates an exothermic process that releases heat. Dye degradation processes are often found to be endothermic. nih.govmdpi.com

ΔS° (Entropy): A positive value indicates an increase in the randomness at the solid-liquid interface during the degradation process, as the large dye molecule is broken down into smaller, more numerous products (CO₂, H₂O, etc.). mdpi.com

The following table presents illustrative thermodynamic parameters for a dye removal process to demonstrate the concepts.

ParameterSymbolTypical SignInterpretation for Spontaneous DegradationReference
Gibbs Free Energy ChangeΔG°NegativeThe degradation reaction is spontaneous and feasible. nih.govmdpi.com
Enthalpy ChangeΔH°PositiveThe reaction is endothermic, indicating it is favored by an increase in temperature. nih.govmdpi.com
Entropy ChangeΔS°PositiveIndicates an increase in disorder at the interface as the complex dye molecule is broken down into smaller products. mdpi.com

Note: This table provides a conceptual illustration of thermodynamic parameters in dye removal processes. Specific values for the degradation of this compound are not available in the reviewed literature.

The presence of dissolved inorganic ions (ionic strength) and other contaminants in industrial wastewater can significantly interfere with the degradation mechanisms of dyes.

Computational Chemistry and Molecular Modeling of C.i. Acid Blue 175

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the electronic structure and reactivity of dye molecules. rsc.org These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule.

For C.I. Acid Blue 175, DFT calculations can be employed to optimize its three-dimensional geometry and compute key electronic descriptors. These descriptors help in predicting the dye's stability, color, and chemical reactivity. nih.gov The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial parameter that correlates with the molecule's chemical reactivity and the wavelength of maximum absorption (λmax). nih.gov

Studies on other complex dyes have shown that the introduction of different functional groups, such as the sulfonic acid groups in Acid Blue 175, significantly influences these electronic parameters. scirp.orgksu.edu.sa

Table 1: Representative Quantum Chemical Parameters Calculated for a Dye Molecule This table presents hypothetical data for this compound, illustrating typical results from DFT calculations.

Parameter Value Significance
HOMO Energy -6.2 eV Relates to electron-donating ability and oxidation potential.
LUMO Energy -2.5 eV Relates to electron-accepting ability and reduction potential.
HOMO-LUMO Gap (ΔE) 3.7 eV Correlates with chemical reactivity and electronic transition energy.
Dipole Moment 8.5 D Indicates overall polarity and influences solubility and intermolecular forces.
Ionization Potential 6.5 eV Energy required to remove an electron; relates to reactivity.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations compute the movement of atoms and molecules over time, providing a detailed view of dynamic processes. mdpi.com This method is ideal for studying how a dye molecule like this compound interacts with its environment, such as solvent molecules or a solid surface. researchgate.netnih.gov

In an aqueous solution, the behavior of this compound is governed by its interactions with water molecules. MD simulations can model the solvation shell that forms around the dye. The simulation involves placing a model of the dye molecule in a box filled with water molecules and calculating the forces between all atoms. By tracking the trajectories of the molecules, one can analyze the structure and dynamics of the solvation process. rsc.org

Key insights from such simulations include:

Hydration Shell Structure: Determining the number of water molecules in the immediate vicinity of the dye and their preferred orientations, particularly around the polar sulfonate (-SO₃⁻) groups.

Hydrogen Bonding: Quantifying the hydrogen bonds formed between the dye's functional groups (e.g., amine, carbonyl, and sulfonate groups) and the surrounding water.

Diffusion: Calculating the diffusion coefficient of the dye in water, which is relevant to its transport properties in industrial processes.

The inclusion of solvation methods is critical for accurately predicting spectroscopic and thermodynamic properties when there are significant structural differences between the gas phase and solution. rsc.org

MD simulations are extensively used to understand the mechanism of dye adsorption onto various surfaces, such as textile fibers (e.g., nylon, wool) or materials used for wastewater treatment. researchgate.net To simulate this, a model of the adsorbent surface is constructed, and the dye molecule is placed in a solvent box above it. The simulation reveals the process of the dye approaching and binding to the surface.

Analysis of the simulation trajectory can provide:

Adsorption Energy: The strength of the interaction between the dye and the surface.

Binding Orientation: The preferred orientation of the dye molecule on the surface, which affects the efficiency of adsorption and the final color of a dyed fabric. mdpi.com Most inhibitor molecules, analogous to dyes on a surface, tend to adsorb in a parallel orientation to cover a larger surface area. mdpi.com

Interaction Forces: Identification of the dominant forces driving adsorption, such as electrostatic interactions between the dye's charged groups and the surface, van der Waals forces, or hydrogen bonds.

Molecular docking, a related computational technique, can also predict the binding affinity and preferred orientation of a dye molecule to a macromolecule or surface. neliti.com

Theoretical Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which is invaluable for identifying molecules and understanding their electronic structure. rsc.orgunibo.it

UV-Visible (UV-Vis) Spectra: The color of a dye is determined by its absorption of light in the visible spectrum. Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating UV-Vis spectra. mdpi.com It calculates the electronic excitation energies, which correspond to the absorption wavelengths (λmax). These calculations can predict how modifications to the molecular structure will shift the color. mdpi.com

Infrared (IR) Spectra: IR spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. researchgate.net Comparing the calculated spectrum with an experimental one helps to confirm the molecular structure and the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectra: NMR spectroscopy provides detailed information about the chemical environment of specific nuclei (e.g., ¹H, ¹³C, ¹⁵N). uochb.cz Calculating NMR chemical shifts is computationally demanding but can be achieved with methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predictions are highly sensitive to the molecular conformation and can help in detailed structural elucidation. rsc.org

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for a Dye This table presents hypothetical data to show the typical accuracy of modern computational methods in predicting spectroscopic properties.

Spectrum Property Predicted Value Experimental Value Method
UV-Vis λmax 630 nm 640 nm TD-DFT
IR C=O Stretch 1685 cm⁻¹ 1675 cm⁻¹ DFT (Frequency)
IR S=O Stretch 1210 cm⁻¹ 1225 cm⁻¹ DFT (Frequency)
¹³C NMR Carbonyl C 182 ppm 185 ppm GIAO-DFT

| ¹³C NMR | Aromatic C | 125 ppm | 128 ppm | GIAO-DFT |

Reaction Pathway Modeling for Synthesis and Degradation

Computational chemistry can be used to model the entire course of a chemical reaction, providing insights into mechanisms, kinetics, and thermodynamics.

The synthesis of this compound involves the condensation of 1,4-dihydroxyanthraquinone with 2-benzylcyclohexanamine, followed by sulfonation. worlddyevariety.com Quantum chemical calculations can model these reaction steps by:

Identifying Intermediates and Transition States: Locating the structures of all transient species along the reaction coordinate.

Calculating Activation Energies: Determining the energy barriers for each step, which control the reaction rate. mdpi.com This helps in optimizing reaction conditions like temperature and catalyst choice.

Similarly, the degradation of dyes is a major area of environmental research. whiterose.ac.uk Advanced Oxidation Processes (AOPs), which often involve highly reactive species like hydroxyl radicals (•OH), are effective for breaking down dye molecules. mdpi.comnih.gov Computational modeling can simulate the degradation pathway of Acid Blue 175 by:

Predicting Sites of Attack: Identifying the most reactive sites on the dye molecule for attack by radicals.

Modeling Bond Cleavage: Simulating the step-by-step breakdown of the anthraquinone (B42736) core and cleavage of substituent groups.

Analyzing Degradation Products: Predicting the structures of intermediate degradation products, which is crucial for assessing the detoxification process.

Kinetic models can be used in conjunction with experimental data to determine key parameters like activation energy for the decolorization process. mdpi.com

Future Directions and Emerging Research Frontiers for C.i. Acid Blue 175

Integration of Artificial Intelligence and Machine Learning in Research of C.I. Acid Blue 175

The application of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize the discovery and optimization of dyes. pitt.eduacs.org For compounds like this compound, these computational tools offer a pathway to rapidly predict properties and streamline development, reducing time and resource expenditure. researchgate.net

Predictive Modeling: ML algorithms, such as XGBoost and deep neural networks, are being employed to predict the photophysical properties of organic dyes, including their maximum absorption wavelength (λmax). researchgate.netaip.org By analyzing large datasets of dye structures and their corresponding spectra, these models can establish structure-property relationships. nih.gov For instance, an ML model could predict how modifications to the anthraquinone (B42736) core or the benzylcyclohexanamine side-chains of Acid Blue 175 would alter its color and performance characteristics. researchgate.netacs.org This predictive power bypasses the need for some time-consuming laboratory syntheses and measurements. pitt.edunih.gov

Generative Design and Synthesis: Generative AI models can design novel dye structures with desired properties from the ground up. researchgate.net These models, trained on vast chemical data, can propose new variants of acid dyes that may exhibit enhanced lightfastness, water solubility, or affinity for specific fibers. acs.orgresearchgate.net Furthermore, AI can assist in planning more efficient and sustainable synthesis routes, a concept known as retrosynthesis, by identifying optimal reaction pathways and minimizing by-product formation. acs.org The development of user-friendly web applications for these models is also making these advanced computational tools more accessible to researchers without specialized programming expertise. acs.org

Data-Driven Optimization of Applications: AI can also optimize the application of this compound in dyeing processes. By analyzing data on dye concentration, pH, temperature, and substrate type, ML models can predict the optimal conditions for achieving desired color depth and fastness, while minimizing dye waste. mdpi.com This data-driven approach can lead to more efficient and reproducible dyeing outcomes in industries like textiles and leather. mdpi.comsolventdyechem.com

Development of Multi-Functional Materials Utilizing this compound

Beyond its traditional role as a colorant, this compound holds potential for integration into advanced, multi-functional materials. Its chemical structure can be leveraged to impart additional functionalities to the materials it colors.

Smart Textiles and Sensors: Acid dyes can be incorporated into textiles to create "smart fabrics" that respond to external stimuli. For example, a textile dyed with a modified this compound could potentially change color in response to variations in pH or temperature, serving as a wearable sensor. The inherent chromophoric properties of the dye are central to this functionality. nih.gov The development of such materials involves creating stable linkages between the dye and the fabric matrix, ensuring durability.

Advanced Coatings and Inks: The properties of acid dyes are being explored for use in specialized ink formulations for applications like inkjet printing. saujanyaexports.com Research is also underway to use dyes in conjunction with inorganic carriers like silica (B1680970) or clay to create novel pigments. semanticscholar.org These composite materials can exhibit enhanced properties such as reduced dye migration and improved thermal stability, opening up applications in plastics and durable coatings. semanticscholar.org For example, this compound could be adsorbed onto a modified titanium dioxide surface to create a pigment with specific optical and stability characteristics. semanticscholar.org

Biomedical and Analytical Applications: Acid dyes are utilized in histology to stain basic tissue proteins for microscopic examination, aiding in research and diagnosis. saujanyaexports.comwikipedia.org While specific applications for this compound in this area are not widely documented, its fundamental properties as an acid dye suggest potential for exploration in developing new staining protocols or as a component in analytical reagents. wikipedia.org

Advanced Characterization Techniques for In Situ and Operando Studies

To fully understand and optimize the behavior of this compound during synthesis and application, advanced characterization techniques are crucial. In situ (in the original place) and operando (under operating conditions) studies provide real-time insights that are not achievable with conventional, post-process analysis.

Spectroscopic and Microscopic Analysis: Techniques like UV-visible spectroscopy and Fourier-transform infrared (FTIR) spectroscopy are fundamental for characterizing the dye. emerald.comaimspress.com UV-vis spectroscopy helps determine the dye's maximum absorption wavelength and concentration, while FTIR provides information about its chemical bonds and functional groups. emerald.commdpi.com Computational methods like Density Functional Theory (DFT) can be used alongside experimental data to simulate spectra and understand electronic transitions, offering deeper insights into the dye's structure-property relationships. researchgate.netnih.gov

Real-Time Monitoring of Dyeing Processes: Operando spectroscopy allows researchers to monitor the dyeing process in real time. By placing probes directly into the dye bath, it is possible to track changes in dye concentration, pH, and temperature, and to observe the kinetics of dye uptake by the substrate. nih.gov This data is invaluable for optimizing dyeing efficiency, reducing chemical usage, and ensuring consistent product quality. pjoes.com Techniques like droplet microfluidics combined with fluorescent reporters could enable high-throughput analysis of dye interactions at the single-cell or single-fiber level. clemson.edu

Below is a table summarizing advanced characterization techniques and their potential applications for this compound.

Table 1: Advanced Characterization Techniques for this compound Research

Technique Application Insights Gained
UV-Visible Spectroscopy Determining dye concentration and color properties. mdpi.com Maximum absorption wavelength (λmax), adherence to Beer's Law, kinetics of dye degradation or adsorption. emerald.com
FTIR Spectroscopy Identifying functional groups and chemical structure. aimspress.com Confirmation of synthesis, analysis of dye-fiber interactions, detection of chemical modifications. emerald.com
Density Functional Theory (DFT) Computational modeling of molecular properties. mdpi.com Optimized geometry, electronic transitions (HOMO-LUMO), simulated vibrational spectra for comparison with experimental data. nih.gov
Scanning Electron Microscopy (SEM) Imaging the surface morphology of dyed materials. aimspress.com Visualization of dye distribution on fibers, analysis of adsorbent surfaces used for dye removal.
Operando pH and Temperature Probes Real-time monitoring of dye bath conditions. pjoes.com Correlation between process parameters and dye exhaustion rates, optimization of dyeing cycle.

| Liquid Chromatography | Separation and quantification of dye and intermediates. rsc.org | Purity analysis of synthesized dye, monitoring reaction completion, and by-product formation. |

Sustainable Chemical Engineering Principles in this compound Research

The principles of green chemistry are increasingly guiding the synthesis and application of industrial chemicals, including dyes. medcraveonline.com The goal is to develop processes that are less hazardous, more efficient, and environmentally benign. beilstein-journals.org

Greener Synthesis Routes: Traditional azo dye synthesis involves diazotization and coupling reactions, which can generate significant waste. nih.gov Research is focused on developing alternative, cleaner methods. This includes using solid-state reactions with catalysts like p-toluenesulfonic acid to eliminate the need for large volumes of acidic and alkaline solutions. beilstein-journals.org The use of microreactors for continuous flow synthesis is another promising approach, offering better control, shorter reaction times, and higher yields. beilstein-journals.org For this compound, which is an anthraquinone dye, research into greener synthesis would focus on the condensation and sulfonation steps, potentially using biocatalysts or more environmentally friendly reagents. chemicalbook.com

Life Cycle Assessment (LCA): A comprehensive Life Cycle Assessment (LCA) is essential for evaluating the total environmental impact of this compound, from raw material extraction to end-of-life. acs.org LCA studies can identify hotspots in the production and use phases, guiding efforts to reduce energy consumption, water use, and waste generation. europa.eu For example, an LCA might compare the environmental footprint of the conventional synthesis route with a new, bio-based alternative.

Biodegradable and Recyclable Dyes: A major frontier in dye research is the development of colorants that are more easily biodegradable or recyclable. The BioNaD project, for instance, developed "naturalised dyes" using lactose (B1674315) from waste milk serum, which showed enhanced biodegradability and allowed for the recycling of dyeing effluents. europa.eu Applying similar principles to this compound could involve modifying its structure to be more susceptible to microbial degradation or designing dyeing processes where unfixed dye can be efficiently recovered and reused. europa.euacs.org

Interdisciplinary Approaches in Environmental and Materials Science

Addressing the complex challenges and opportunities associated with this compound requires collaboration across multiple scientific disciplines. uoregon.edu The integration of environmental science and materials science is particularly crucial for developing sustainable solutions and innovative applications. unr.edusmartcatalogiq.com

Environmental Remediation: Environmental scientists are studying methods to remove dyes like this compound from industrial wastewater. Adsorption using low-cost, sustainable materials like agricultural waste (e.g., almond shells, Zygophyllum gaetulum stems) is a key area of research. nih.govmdpi.com Materials scientists contribute by developing and characterizing these adsorbents, for instance, by creating activated carbon with optimized pore structures for maximum dye uptake. researchgate.net The effectiveness of these materials is assessed through kinetic and isotherm studies. nih.govnih.gov

Development of Eco-Friendly Materials: The collaboration between materials and environmental science is driving the creation of greener products. nesp2climate.com.au This includes developing biodegradable polymers that can be colored with dyes designed for sustainability. acs.org It also involves creating new materials for specific environmental applications. For example, a polymer like Amberlite XAD7HP, after being loaded with an acid dye, has been shown to be effective in selectively removing heavy metal ions like Cr3+ from acidic wastewater, turning a potential pollutant into a remediation tool. mdpi.com

Integrated Research for Sustainability: Interdisciplinary projects bring together experts in chemistry, biology, engineering, and environmental science to tackle multifaceted problems. clemson.edu Such teams can work on projects ranging from the biological production of chemical feedstocks to the design of sustainable water treatment systems for dye-containing effluents. clemson.edunesp2climate.com.au This holistic approach ensures that solutions are not only scientifically sound but also environmentally and economically viable. uoregon.edu

Q & A

Q. What standard analytical methods are recommended for characterizing the purity and structural integrity of C.I. Acid Blue 175?

To ensure accurate characterization, researchers should employ a combination of chromatographic and spectroscopic techniques:

  • High-Performance Liquid Chromatography (HPLC) for purity assessment, using gradient elution to separate impurities .
  • UV-Vis Spectroscopy to confirm absorption maxima (e.g., λmax in aqueous solutions) and monitor degradation .
  • Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to verify anthraquinone-derived structure and substituent patterns .
  • Elemental Analysis to validate stoichiometric ratios of sulfur, nitrogen, and carbon .

Q. How can researchers optimize the synthesis of this compound for reproducibility?

Key steps include:

  • Temperature Control : Maintain reaction temperatures within ±1°C to minimize side reactions, as demonstrated in kinetic studies of analogous acid dyes .
  • Reactant Stoichiometry : Use molar ratios derived from anthraquinone sulfonation protocols, ensuring excess sulfonating agents for complete substitution .
  • Post-Synthesis Purification : Employ recrystallization in ethanol-water mixtures to isolate high-purity crystals, followed by lyophilization for solvent removal .

Q. What experimental protocols are used to assess the solubility and pH stability of this compound?

  • Solubility Tests : Prepare saturated solutions in solvents (e.g., water, DMSO) at 25°C, filter, and quantify dissolved dye via gravimetric analysis .
  • pH Stability : Incubate dye solutions across a pH range (2–12) for 24 hours, then measure absorbance changes to identify degradation thresholds .
  • Documentation : Report uncertainties (e.g., ±0.5% for gravimetry) and use triplicate trials to ensure reliability .

Q. How does the sulfonic acid substituent influence the dye's physicochemical properties?

The sulfonic acid group enhances water solubility and ionic interactions with substrates. Researchers can:

  • Compare solubility metrics between sulfonated and non-sulfonated anthraquinones .
  • Use zeta potential measurements to study electrostatic binding to cellulose fibers .
  • Reference X-ray crystallography data to correlate substituent positioning with stability .

Q. What strategies are effective for conducting a literature review on this compound?

  • Database Searches : Use SciFinder and Reaxys with keywords like "anthraquinone acid dyes" and "this compound synthesis." Exclude patents to focus on academic studies .
  • Critical Appraisal : Prioritize peer-reviewed journals (e.g., Dyes and Pigments) and cross-validate methods across sources .
  • Gaps Identification : Note discrepancies in reported molar extinction coefficients or degradation pathways for further investigation .

Advanced Research Questions

Q. How can kinetic modeling and Arrhenius analysis improve the synthesis of this compound derivatives?

  • Rate Constant Determination : Conduct time-course experiments at multiple temperatures (e.g., 70–100°C), fit data to second-order kinetics models, and calculate rate constants (k) .
  • Activation Energy (Ea) : Use the Arrhenius equation (ln k vs. 1/T) to derive Ea, identifying temperature-sensitive reaction steps .
  • Computational Validation : Compare experimental Ea with density functional theory (DFT) simulations of transition states .

Q. What advanced spectroscopic techniques resolve ambiguities in the degradation pathways of this compound?

  • High-Resolution Mass Spectrometry (HRMS) : Identify degradation byproducts (e.g., desulfonated anthraquinones) .
  • Electron Paramagnetic Resonance (EPR) : Detect free radicals formed under UV exposure, linking photodegradation to reactive oxygen species .
  • Time-Resolved Fluorescence : Monitor excited-state dynamics to elucidate mechanisms of photobleaching .

Q. How can computational chemistry predict the interaction of this compound with biological or environmental matrices?

  • Molecular Dynamics (MD) Simulations : Model dye binding to proteins (e.g., albumin) or microplastics to assess bioaccumulation risks .
  • Quantitative Structure-Activity Relationship (QSAR) : Corlate substituent electronegativity with toxicity endpoints (e.g., LC50 in aquatic organisms) .
  • Solvent-Accessible Surface Area (SASA) Analysis : Predict aggregation tendencies in aqueous environments .

Q. What statistical approaches address contradictions in reported solubility data for this compound?

  • Multivariate Regression : Analyze how solvent polarity, temperature, and ionic strength jointly influence solubility .
  • Error Propagation Analysis : Quantify uncertainties from gravimetric measurements and instrument calibration .
  • Meta-Analysis : Pool datasets from independent studies, applying Cochran’s Q test to assess heterogeneity .

Q. How do researchers validate novel hypotheses about the dye's environmental persistence using isotopic labeling?

  • <sup>13</sup>C-Labeled Tracers : Synthesize isotopically labeled dye to track degradation products in soil/water matrices via isotope-ratio mass spectrometry .
  • Microcosm Experiments : Simulate environmental conditions (e.g., microbial activity, pH gradients) and measure half-lives using first-order decay models .
  • Data Reconciliation : Compare experimental half-lives with computational predictions from fugacity models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.